N-butyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

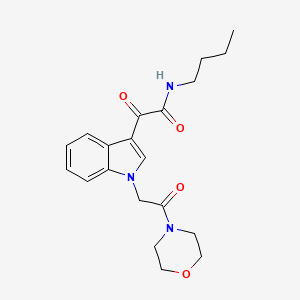

N-butyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based oxoacetamide derivative. Its structure features a butyl chain at the N-position of the acetamide group and a morpholino-2-oxoethyl substituent at the indole’s 1-position. Indole derivatives are renowned for diverse pharmacological activities, including anticancer, antimicrobial, and neuroregulatory effects . While the biological profile of this specific compound remains underexplored in the provided evidence, structural analogs highlight the importance of substituents in modulating activity and selectivity. The morpholino group may enhance solubility or target engagement, whereas the butyl chain could influence lipophilicity and pharmacokinetics .

Properties

IUPAC Name |

N-butyl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c1-2-3-8-21-20(26)19(25)16-13-23(17-7-5-4-6-15(16)17)14-18(24)22-9-11-27-12-10-22/h4-7,13H,2-3,8-12,14H2,1H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYOIOPLOIDFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-butyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula: C₁₄H₁₆N₂O₂

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, which may include:

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It could bind to receptors, modulating signaling pathways that affect cell proliferation and apoptosis.

Biological Activity

Research has indicated several biological activities associated with this compound:

Anticancer Activity

N-butyl derivatives of indole compounds have been studied for their anticancer properties. In vitro studies have shown that they can inhibit the growth of various cancer cell lines, including:

- Colon Cancer

- Lung Cancer

A study highlighted that similar indole derivatives exhibited marked antitumor activity against solid tumors, suggesting a potential role for this compound in cancer therapy .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several pathogens. Research indicates that it may possess both bactericidal and fungicidal effects, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Formation of Indole Core: Utilizing Fischer indole synthesis.

- Introduction of Morpholine Group: Through nucleophilic substitution.

- Acetylation: Finalizing the structure with an acetamide group.

Comparison with Similar Compounds

Adamantane-Substituted Analogs

N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (e.g., compound 5r) demonstrate potent anticancer activity. Compound 5r exhibits an IC50 of 10.56 ± 1.14 µM against HepG2 cells, with selectivity over HeLa and MCF-7 cells. Mechanistically, it activates caspase-8 and caspase-3, induces PARP cleavage, and triggers apoptosis . In contrast, the target compound lacks the adamantane moiety, which may reduce steric bulk and alter binding affinity. No IC50 data are reported for the target compound, suggesting further evaluation is needed.

Microtubule-Targeting Agents

D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxylamide) destabilizes microtubules, blocks G2-M phase progression, and shows efficacy against multidrug-resistant tumors. Unlike vincristine, it lacks neurotoxicity and binds to a distinct tubulin site .

Antimicrobial Activity

8,9-Dihydrocoscinamide B (N-(2-(1H-indol-3-yl)ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) shows antimicrobial activity against S. aureus and ESKAPE pathogens . Another analog, 2-(1-(3-bromopropyl)-1H-indol-3-yl)-N-(2-nitrophenyl)-2-oxoacetamide, exhibits potent antimicrobial effects due to bromopropyl and nitro groups .

Structural and Functional Variations

- Morpholino Derivatives: Compounds like 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide (MW: 455.5) incorporate sulfonyl groups, enhancing stability or target specificity . The target compound’s morpholino-2-oxoethyl group may improve solubility compared to adamantane-based analogs .

- Fluorinated Analogs: N-(4-fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide targets GABA receptors, highlighting fluorine’s role in CNS drug design .

Comparative Data Tables

Table 1: Anticancer Activity of Indole-Based Oxoacetamides

Table 2: Structural and Pharmacokinetic Properties

*Estimated based on structural formula.

Research Findings and Gaps

- Target Compound : Requires mechanistic studies (e.g., caspase activation, tubulin binding) and IC50 determination against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.